
1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione, also known as DEBA, is a compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. DEBA is a heterocyclic compound that contains a pyrrolidine-2,5-dione ring and an azetidine ring.
作用機序
The mechanism of action of 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. In particular, 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has been shown to have various biochemical and physiological effects on the body. In particular, 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has also been shown to inhibit the growth of certain bacteria and fungi. Additionally, 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has been shown to have antioxidant properties, which may help to protect the body from oxidative stress.
実験室実験の利点と制限
1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
将来の方向性
There are several future directions for research on 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione. One potential area of research is the development of 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione-based drugs for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another potential area of research is the development of 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione-based pesticides and herbicides that are less harmful to the environment than traditional chemical pesticides and herbicides. Additionally, further research is needed to understand the potential toxicity and side effects of 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione in vivo, as well as its potential applications in material science.
合成法
1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione can be synthesized using a multistep process that involves the reaction of 3,4-diethoxybenzoyl chloride with azetidine-3-carboxylic acid followed by cyclization with phthalic anhydride. This reaction yields 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione as a white crystalline powder with a melting point of 160-162°C.
科学的研究の応用
1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In agriculture, 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has been studied as a potential pesticide and herbicide due to its ability to inhibit the growth of weeds and pests. In material science, 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has been studied for its potential use in the synthesis of polymers and as a photochromic material.
特性
IUPAC Name |
1-[1-(3,4-diethoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-3-24-14-6-5-12(9-15(14)25-4-2)18(23)19-10-13(11-19)20-16(21)7-8-17(20)22/h5-6,9,13H,3-4,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVIWBRVYMCSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CC(C2)N3C(=O)CCC3=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3,4-Diethoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2623931.png)
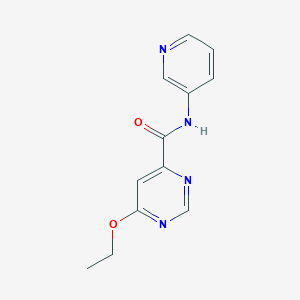
![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2623935.png)

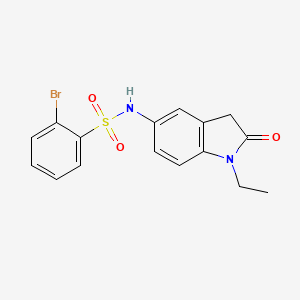

![N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2623941.png)
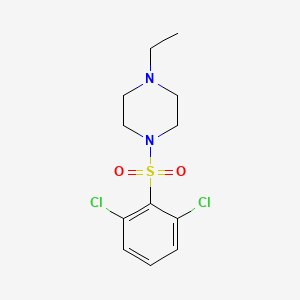
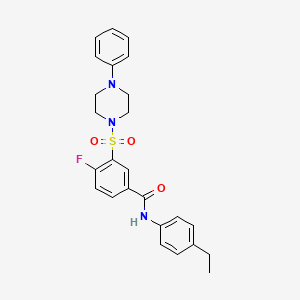

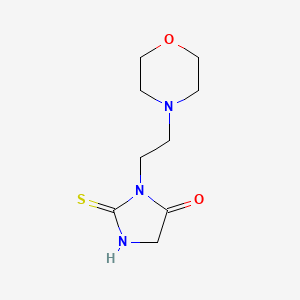

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2623950.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2623951.png)